(2-(Dimethylamino)phenyl)methanol

Description

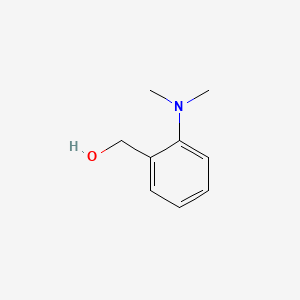

Structure

2D Structure

Properties

IUPAC Name |

[2-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKMNUXTRORHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197023 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-56-6 | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Dimethylamino Phenyl Methanol

Established Chemical Synthesis Routes

Traditional organic synthesis provides a robust toolkit for the preparation of (2-(Dimethylamino)phenyl)methanol. These methods are characterized by their reliability and well-understood reaction mechanisms, primarily involving reductive processes, organometallic reagents, or sequential functional group transformations.

A primary and direct method for synthesizing this compound is through the reduction of the corresponding aromatic aldehyde, 2-(dimethylamino)benzaldehyde. This transformation targets the carbonyl group, converting it to a primary alcohol without affecting the aromatic ring or the dimethylamino substituent.

This approach falls under the broader category of reductive amination when an amine and a carbonyl compound condense to form an imine or iminium ion, which is then reduced. harvard.edu However, in this specific case, the precursor aldehyde already contains the required amine functionality. The reduction is typically achieved using metal hydride reagents. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and, to a lesser extent, lithium aluminium hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance compared to the more reactive LiAlH₄.

The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbon of the aldehyde's carbonyl group. A subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the final alcohol product.

For more controlled reductions, especially in the presence of other reducible functional groups, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed. harvard.edumasterorganicchemistry.comkoreascience.kr These reagents are particularly useful because they are less reactive towards aldehydes and ketones at neutral pH but readily reduce the protonated iminium ion intermediate that can form, making them mainstays in reductive amination protocols. harvard.edu

Table 1: Reductive Approaches for this compound Synthesis

| Precursor | Reducing Agent | Typical Solvents | General Conditions |

| 2-(Dimethylamino)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature |

| 2-(Dimethylamino)benzaldehyde | Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | 0°C, Anhydrous |

| 2-(Dimethylamino)benzaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mildly acidic (pH 6-7) |

Organometallic chemistry offers a powerful method for forming new carbon-carbon bonds, which can be adapted for the synthesis of this compound. missouri.edu The most common approach in this category is the Grignard reaction. cerritos.edu This strategy involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound.

To synthesize this compound, one could employ two main variations of the Grignard reaction:

Reaction of a Phenyl Grignard Reagent with Formaldehyde (B43269): The Grignard reagent, (2-(dimethylamino)phenyl)magnesium bromide, is first prepared by reacting 2-bromo-N,N-dimethylaniline with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). cerritos.edu This organometallic compound is then treated with formaldehyde, which serves as a one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield this compound. A significant challenge with Grignard reagents is their high reactivity towards protic solvents, including atmospheric moisture, which necessitates strictly anhydrous reaction conditions. missouri.educerritos.edu

Reaction of an Organometallic Reagent with 2-(dimethylamino)benzaldehyde: An alternative, though less direct for this specific target, involves treating 2-(dimethylamino)benzaldehyde with a simple organometallic reagent like methylmagnesium bromide. This would result in the formation of a secondary alcohol, 1-(2-(dimethylamino)phenyl)ethanol, not the target primary alcohol.

Other organometallic reagents, such as organolithium compounds, can be used in a similar fashion but are generally more reactive than their Grignard counterparts.

Table 2: Organometallic Synthesis Strategy

| Organometallic Reagent | Electrophile | Typical Solvents | Key Considerations |

| (2-(Dimethylamino)phenyl)magnesium bromide | Formaldehyde (HCHO) | Diethyl ether, THF | Requires strictly anhydrous conditions. |

| (2-(Dimethylamino)phenyl)lithium | Formaldehyde (HCHO) | Diethyl ether, THF | Higher reactivity than Grignard reagents. |

The synthesis of this compound can also be integrated into a longer, multi-step sequence starting from more readily available precursors. arxiv.org Such routes offer flexibility and can be designed to build molecular complexity systematically. For instance, a synthesis could commence from 2-nitrobenzyl alcohol.

A plausible multi-step pathway could involve:

Reduction of the Nitro Group: The nitro group of 2-nitrobenzyl alcohol is reduced to a primary amine (-NH₂). This transformation is commonly achieved via catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., tin or iron in HCl).

N,N-Dimethylation of the Amine: The resulting 2-aminobenzyl alcohol is then subjected to N,N-dimethylation. This can be accomplished through methods like the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to install two methyl groups onto a primary amine. youtube.com Alternatively, direct alkylation with an excess of a methylating agent like methyl iodide can be used, although this method risks over-alkylation to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

This type of multi-step approach allows for the construction of the target molecule from precursors that may be more accessible or cost-effective than 2-(dimethylamino)benzaldehyde. Patent literature often describes such multi-step processes for preparing complex molecules, where an intermediate is synthesized through a sequence of reactions including additions, hydrolyses, esterifications, and reductions. google.comgoogle.com

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent efforts in chemical synthesis have focused on developing more environmentally benign and efficient methodologies. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic hydrogenation represents a greener alternative to the use of stoichiometric metal hydride reducing agents. wikipedia.orgfrontiersin.org This technique is widely applied in industrial settings for the reduction of carbonyl compounds and for reductive amination. youtube.com In the context of synthesizing this compound, catalytic hydrogenation would involve reacting 2-(dimethylamino)benzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material like activated carbon (e.g., Pd/C). wikipedia.org The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under controlled pressure and temperature. The process is atom-economical, with water being the only byproduct if any is formed. The catalyst can often be recovered and reused, further enhancing the sustainability of the process. This method avoids the use of toxic and expensive hydride reagents and simplifies the product workup, as quenching and removal of boron or aluminum salts are unnecessary. youtube.com

Table 3: Catalytic Hydrogenation for this compound Synthesis

| Precursor | Catalyst | Hydrogen Source | Advantages |

| 2-(Dimethylamino)benzaldehyde | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Atom-economical, reusable catalyst, cleaner workup, avoids hazardous reagents. |

| 2-(Dimethylamino)benzaldehyde | Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | High activity, suitable for various functional groups. |

| 2-(Dimethylamino)benzaldehyde | Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) | Cost-effective catalyst, widely used in industry. |

Chemo-enzymatic synthesis merges the precision of enzymatic catalysis with the practicality of traditional chemical reactions to construct molecules. nih.gov Enzymes, as biocatalysts, operate under mild conditions (typically in aqueous media at ambient temperature and neutral pH) and can exhibit high levels of chemo-, regio-, and stereoselectivity. frontiersin.org

For the synthesis of this compound, a chemo-enzymatic approach could involve the use of an oxidoreductase enzyme, such as an alcohol dehydrogenase, to catalyze the reduction of 2-(dimethylamino)benzaldehyde. These enzymes use a biological reducing equivalent, such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl substrate. While the cofactors themselves are expensive, in-situ cofactor regeneration systems are often employed to make the process economically viable.

The use of whole-cell biocatalysts, such as Baker's yeast (Saccharomyces cerevisiae), which contain a variety of reductase enzymes, provides a cost-effective and practical alternative for the asymmetric reduction of carbonyl compounds. researchgate.net This approach can be particularly valuable if an enantiomerically pure form of the alcohol is desired. While specific examples for this compound are not widely documented, the principles of chemo-enzymatic reduction are well-established for a broad range of aldehydes and ketones. nih.govresearchgate.net This methodology aligns with green chemistry principles by reducing reliance on harsh chemicals and organic solvents. researchgate.net

Sustainable Reaction Conditions and Solvent Systems

The pursuit of sustainability in the synthesis of this compound focuses on the use of greener solvents, energy-efficient reaction conditions, and environmentally benign reagents.

Biocatalytic Reductions: A significant advancement in green chemistry is the use of biocatalysts, such as enzymes or whole-cell systems, which operate under mild conditions in aqueous media. The reduction of aromatic aldehydes, analogous to 2-(dimethylamino)benzaldehyde, has been successfully demonstrated using various biological systems. For instance, plant-based biocatalysts from sources like lentils (Lens culinaris) and microorganisms such as E. coli and baker's yeast (Saccharomyces cerevisiae) have been employed for the efficient reduction of benzaldehyde derivatives to their corresponding alcohols. researchgate.netnih.gov These biocatalytic methods offer high chemoselectivity and avoid the use of toxic metal hydrides. scielo.org.mx The use of Aloe vera extract, coupled with microwave irradiation, has also been shown to facilitate the bioreduction of aromatic aldehydes, presenting a rapid and green alternative. scielo.org.mx

Green Solvents: Traditional organic solvents are often volatile and toxic. Consequently, research has focused on benign alternatives. Water, being non-toxic and readily available, is an excellent green solvent for certain reactions. The reduction of carbonyl compounds using sodium borohydride has been effectively carried out in water, sometimes enhanced by microwave irradiation. researchgate.net Glycerol, a byproduct of biodiesel production, has also emerged as a promising green solvent for the reduction of aldehydes and ketones. acgpubs.org Its high polarity and low volatility make it a safe and effective medium for reactions involving reducing agents like sodium borohydride. acgpubs.org

Alternative Reducing Agents and Energy Sources: The use of milder and safer reducing agents is a key aspect of sustainable synthesis. Ammonia borane, a stable and environmentally benign reagent, has been shown to selectively reduce aldehydes and ketones in neat water with high efficiency. rsc.org Furthermore, microwave-assisted organic synthesis (MAOS) offers a more energy-efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields. The combination of green solvents like water with microwave irradiation represents a particularly sustainable approach to the reduction of carbonyl compounds. scielo.org.mxresearchgate.net

| Method | Catalyst/Reagent | Solvent | Key Advantages | Example Substrate | Yield |

|---|---|---|---|---|---|

| Biocatalysis | Lens culinaris | Aqueous buffer | Mild conditions, high selectivity, renewable catalyst | Benzaldehyde | >99% |

| Biocatalysis | Aloe vera extract (Microwave) | Water | Fast reaction, renewable catalyst | Aromatic aldehydes | 55-65% |

| Green Solvent | Sodium borohydride | Glycerol | Biodegradable solvent, safe | Benzaldehyde | High |

| Green Reagent | Ammonia borane | Water | Non-toxic reagent, high conversion | Carbonyl compounds | Quantitative |

Synthesis of Stereoisomers and Chiral Analogues

The development of methods to synthesize enantiomerically pure this compound and its chiral analogues is of significant interest due to the importance of chirality in pharmaceuticals and materials science. The primary strategies involve the asymmetric reduction of a prochiral ketone precursor, such as 2-(dimethylamino)acetophenone.

Catalytic Asymmetric Reduction: This approach utilizes a chiral catalyst to induce enantioselectivity in the reduction of a prochiral ketone. A well-established method is the use of chiral oxazaborolidine catalysts (CBS catalysts) with borane as the reducing agent. mdpi.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are also highly effective for asymmetric transfer hydrogenation. wikipedia.org For instance, Ru(II) complexes with chiral diamine ligands have been successfully used for the enantioselective reduction of aryl ketones. wikipedia.org These methods often provide high yields and excellent enantiomeric excess (ee).

Enzymatic Asymmetric Reduction: Biocatalysis is also a powerful tool for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with high enantioselectivity. nih.gov For example, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of acetophenone and its analogues, yielding the corresponding (S)-alcohols with over 99% ee. nih.gov The use of engineered enzymes can further enhance substrate scope and stereoselectivity. nih.gov

Chiral Ligands and Auxiliaries: The use of stoichiometric chiral reagents, such as lithium aluminum hydride modified with chiral amino alcohols, can also achieve asymmetric reduction. acs.org Although this method requires a stoichiometric amount of the chiral modifier, it can provide high enantioselectivity. The development of novel chiral ligands that can switch enantioselectivity based on the metal complex offers further flexibility in accessing either enantiomer of the desired alcohol. nih.gov

| Methodology | Catalyst/Reagent System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Catalytic Asymmetric Transfer Hydrogenation | Ru(II)/TsDPEN catalysts | Electron-rich acetophenones | Up to 94% |

| Enzymatic Reduction | Immobilized Rhodotorula glutinis | Substituted acetophenones | >99% |

| Oxazaborolidine Catalyzed Reduction | Chiral lactam alcohols/Borane | Aryl methyl ketones | 91-98% |

| Stoichiometric Chiral Reagent | LiAlH4/(+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol | Acetophenone | Up to 80% |

Reactivity and Mechanistic Insights of 2 Dimethylamino Phenyl Methanol

Fundamental Chemical Transformations

The reactivity of (2-(Dimethylamino)phenyl)methanol is characterized by the individual and cooperative actions of its three key structural components: the hydroxyl group, the tertiary amine moiety, and the phenyl ring.

Nucleophilic Reactivity of the Hydroxyl Group

The primary alcohol functionality in this compound possesses a nucleophilic oxygen atom. This hydroxyl group can participate in a variety of substitution reactions, with its reactivity being modulated by the adjacent dimethylamino group.

Key transformations involving the hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the alcohol's oxygen. scispace.com The reaction is an equilibrium process, and using the alcohol in excess or removing water can drive it towards the ester product. scispace.com

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. For instance, the Williamson ether synthesis would involve deprotonating the alcohol to form a more potent nucleophile, the corresponding alkoxide, which can then react with an alkyl halide.

Reaction with Phosgene (B1210022): The hydroxyl group can react with phosgene (or its safer equivalents like diphosgene or triphosgene) to form a chloroformate. Given the presence of the ortho-amino group, subsequent intramolecular cyclization is a plausible outcome, potentially leading to the formation of a cyclic carbamate (B1207046). The reaction of phosgene with alcohols is a well-established transformation. researchgate.netresearchgate.net

The proximity of the dimethylamino group can influence these reactions through intramolecular hydrogen bonding, which may decrease the nucleophilicity of the hydroxyl oxygen by reducing its electron density. Conversely, the amine could also act as an intramolecular catalyst.

Basicity and Nucleophilicity of the Tertiary Amine Moiety

The tertiary amine in this compound features a nitrogen atom with a lone pair of electrons, making it both basic and nucleophilic. libretexts.org However, these properties are attenuated by several factors.

Basicity: As an aromatic amine derivative, the basicity is inherently lower than that of aliphatic amines because the nitrogen's lone pair can be delocalized into the aromatic π-system. Furthermore, the presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond. This interaction sequesters the lone pair, reducing its availability for protonation and thus lowering the basicity compared to a similar amine without the ortho-hydroxyl group.

Nucleophilicity: The nucleophilicity of the amine is also diminished by the same factors that reduce its basicity. Steric hindrance from the ortho-methanol group and the two methyl groups further impedes its ability to attack electrophilic centers. youtube.com Despite this, the amine can still participate in reactions, particularly as a catalyst. For example, tertiary amines are known to catalyze the acylation of alcohols. synquestlabs.com In the context of this compound, it could potentially act as a catalyst for its own esterification or for other reactions in the medium.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution, with the regioselectivity being strongly influenced by the substituents. The most significant reaction in this context is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org

The dimethylamino group (-NMe₂) and the hydroxymethyl group (-CH₂OH) are both potential Directed Metalation Groups (DMGs) that can direct an organolithium base (like n-BuLi or t-BuLi) to deprotonate a specific position on the ring. uwindsor.caharvard.edu DMGs function by coordinating the lithium cation, which facilitates the deprotonation of the nearest ortho-proton due to a complex-induced proximity effect. rsc.org

In the case of this compound, there are several possible sites for lithiation:

Ortho-lithiation directed by the -NMe₂ group: The dimethylamino group is a powerful DMG and would direct lithiation to the C6 position. wikipedia.org

Ortho-lithiation directed by the -CH₂OH group: The hydroxyl group, after deprotonation by the first equivalent of alkyllithium, becomes a lithium alkoxide (-CH₂OLi), which is also a potent DMG. This would direct a second lithiation event to the C3 position.

Benzylic lithiation: The protons on the carbon bearing the hydroxyl group are benzylic and acidic, presenting another potential site for deprotonation. uwindsor.ca

Competition experiments between different DMGs have established a general hierarchy of directing ability. Typically, amide and carbamate groups are stronger directors than alkoxide or amino groups. uwindsor.canih.gov In this molecule, initial deprotonation of the acidic hydroxyl proton is highly likely. The resulting alkoxide would then compete with the dimethylamino group to direct lithiation to the aromatic ring. The ultimate product would depend on the reaction conditions, including the base used and the temperature. researchgate.net

| Position | Directing Group | Comment | Reference |

|---|---|---|---|

| -OH | N/A (Acidic Proton) | Most acidic proton; likely deprotonated first by alkyllithium base. | uwindsor.ca |

| C6 | -NMe₂ | The dimethylamino group is a strong Directed Metalation Group. | wikipedia.orggoogle.com |

| C3 | -CH₂OLi (formed after initial deprotonation) | The resulting lithium alkoxide is also a strong Directed Metalation Group. | uwindsor.caharvard.edu |

| Benzylic C-H | Aromatic Ring | Benzylic protons are acidic and a potential site for deprotonation. | uwindsor.ca |

Reaction Mechanisms

Understanding the stepwise pathways of reactions involving this compound provides insight into its chemical behavior and allows for the prediction of products.

Elucidation of Elementary Steps in Organic Reactions

The mechanisms of reactions involving this compound are illustrative of fundamental organic chemistry principles.

Intramolecular Cyclization: The molecule can undergo intramolecular etherification to form a five-membered ring (2,3-dihydro-1H-isoindole derivative). This reaction would likely proceed via an S_N2 mechanism. The elementary steps would be:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Intramolecular nucleophilic attack by the nitrogen lone pair on the benzylic carbon.

Departure of the water molecule to form a cyclic iminium ion.

Deprotonation to yield the final neutral product. This type of intramolecular cyclization is a known process in related systems. rsc.orgnih.gov

Mechanism of Directed ortho-Metalation: The mechanism involves the coordination of the lithium atom of the alkyllithium reagent to the heteroatom of the DMG (in this case, likely the nitrogen of the amino group or the oxygen of the resulting alkoxide). This pre-coordination complex brings the alkyl base into close proximity with the ortho-proton, facilitating its abstraction and forming the thermodynamically stable ortho-lithiated species. wikipedia.orggoogle.com

Formation of Benzoquinone Imine Analogs: Oxidation of the aminophenol structure can lead to the formation of reactive intermediates like benzoquinone imines. rsc.org While the target molecule is not a phenol (B47542), oxidation could potentially lead to related structures. The mechanism for the oxidation of p-phenylenediamine, for instance, involves the formation of a p-benzoquinone di-imine, which then acts as an electrophile. rsc.org

Kinetic Studies of Reaction Pathways

Kinetics of Nucleophilic Substitution: Reactions involving the hydroxyl group, such as etherification with an alkyl halide, would likely follow second-order kinetics, characteristic of an S_N2 reaction. The rate would be dependent on the concentration of both the alkoxide of this compound and the alkyl halide (Rate = k[Substrate][Alkyl Halide]). rsc.orglibretexts.org The rate-determining step is the simultaneous bond-formation and bond-breaking in the single transition state. libretexts.org

Kinetics of Directed Metalation: The rate of lithiation is dependent on several factors, including the nature of the base, the solvent, and the directing group. The use of additives like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the basicity and accelerating the reaction rate. uwindsor.ca The rate-determining step is generally the deprotonation of the aromatic ring.

Influence of Structure on Reaction Rates: Kinetic studies on the oxidation of substituted benzylamines have shown that the nature of the substituent on the aromatic ring significantly impacts the reaction rate. Electron-donating groups generally accelerate the rate of oxidation, while electron-withdrawing groups retard it. A substantial kinetic isotope effect is often observed when the benzylic C-H bond is cleaved in the rate-determining step.

| Reaction Type | Kinetic Model | Factors Affecting Rate | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SN2) at the carbinol center | Second-Order | Concentration of nucleophile and substrate, solvent polarity, steric hindrance. | rsc.orglibretexts.org |

| Directed ortho-Metalation | Complex | Strength of alkyllithium base, solvent (e.g., THF, ether), presence of additives (e.g., TMEDA), nature of DMG. | uwindsor.ca |

| Intramolecular Cyclization | First or Second-Order (depending on catalyst) | Ring strain of the transition state, nucleophilicity of the amine, leaving group ability of the hydroxyl group (after activation). | nih.gov |

Investigation of Intermediates and Transition States

The reactivity of this compound is intrinsically linked to the stability and structure of the intermediates and transition states that form during its chemical transformations. While direct and exhaustive studies focusing solely on the transient species of this specific molecule are not extensively documented, valuable insights can be drawn from computational and experimental investigations of analogous systems. These studies help to construct a plausible picture of the mechanistic pathways available to this compound.

A key feature of this compound is the presence of both a nucleophilic dimethylamino group and a potentially reactive benzylic alcohol. This bifunctionality allows for the formation of unique intermediates and transition states, often stabilized by intramolecular interactions.

Intramolecular Assistance and Hemiaminal Ether Formation:

In reactions where the alcohol is protonated or converted into a better leaving group, the proximate dimethylamino group can act as an intramolecular nucleophile. This leads to the formation of a transient hemiaminal ether-like cation. The transition state for this cyclization would involve the nitrogen lone pair attacking the benzylic carbon, displacing the leaving group. The stability of this cyclic intermediate is a crucial factor in determining the reaction pathway.

Computational Insights from Analogous Systems:

Computational studies on structurally related molecules, such as 3-[2-(dimethylamino)phenyl]propanal, have highlighted the significance of non-covalent interactions, specifically the n→π* interaction between the nitrogen lone pair and the aromatic ring's π* orbital. researchgate.net This type of interaction can influence the conformational preferences of the molecule, pre-organizing it for certain reactions and stabilizing specific transition states. researchgate.net For this compound, a similar intramolecular interaction between the nitrogen lone pair and the phenyl ring is conceivable and could play a role in modulating its reactivity.

Furthermore, studies on the Morita Baylis–Hillman reaction, a complex transformation involving multiple intermediates, underscore the importance of both experimental and computational methods in elucidating reaction mechanisms. nih.gov Techniques such as kinetic isotope effects (KIEs), in situ monitoring of intermediates, and density functional theory (DFT) calculations are powerful tools for mapping out the energy profiles of reactions, including the characterization of transition states. nih.govrsc.org

Hypothetical Transition State for Oxidation:

During the oxidation of this compound to the corresponding aldehyde, a plausible transition state would involve the abstraction of the benzylic proton by an oxidizing agent. The stability of this transition state would be influenced by the electronic effects of the dimethylamino group. Its electron-donating nature could stabilize a developing positive charge on the benzylic carbon, should the mechanism have some carbocationic character.

Data from Related Compound Studies:

To illustrate the types of data used to characterize intermediates and transition states, the following table summarizes findings from computational studies on related molecules. While not directly pertaining to this compound, they provide a framework for understanding the energetic and structural features of relevant transient species.

| System/Reaction | Method | Key Finding | Energy Barrier (kcal/mol) |

| Folding of 3-[2-(dimethylamino) phenyl] propanal | Computational (NBO, QTAIM, NCI) | Stabilization of the global minimum conformer via N···C═O n→π* interaction. researchgate.net | - |

| Transesterification of 2-(diethylamino)ethyl methacrylate (B99206) | DFT Calculations | The mechanism involves the cooperative effect of methanol (B129727). rsc.org | - |

| Pyrolysis of N-phenyl diacetamide | DFT (B3PW91-D3BJ/6-311+G(3df,2p)) | The phenyl group is oriented perpendicular to the C(O)NC(O) plane in the ground state, preventing electron delocalization with the aromatic ring. mdpi.com | 156.52 |

Table 1. Selected Computational Findings for Compounds Analogous to this compound.

In the synthesis of complex molecules like crystal violet from dimethylaniline, the formation of a stable intermediate, Michler's ketone (4,4'-bis(dimethylamino)benzophenone), is a well-established step. wikipedia.org This highlights a potential reaction pathway for this compound under certain oxidative conditions, where it could dimerize or react with another aromatic amine to form a benzophenone-type intermediate. The transition state leading to such an intermediate would involve the formation of a new carbon-carbon bond.

In-depth Analysis Reveals Limited Research on the Coordination Chemistry of this compound

A comprehensive review of scientific literature indicates a notable scarcity of published research specifically detailing the coordination chemistry of the compound this compound as a ligand. Despite extensive searches for its synthesis, characterization of metal complexes, and structural analysis, publicly available data on its direct use in coordination chemistry is virtually non-existent.

While the user's request focused on a detailed article about the coordination behavior of this compound, including its chelation properties, and the synthesis and structural analysis of its complexes with various metals, the scientific community has yet to publish substantial findings on this specific molecule.

Research into related compounds, however, offers a glimpse into the potential coordination chemistry of ligands bearing the dimethylaminophenyl moiety. For instance, the closely related ligand, 2-[(dimethylamino)methyl]phenyl, has been studied in the context of forming complexes with transition metals like gold. psu.edu In these complexes, the ligand coordinates to the metal center through both the nitrogen atom of the dimethylamino group and a carbon atom of the phenyl ring, demonstrating a cyclometalation process. psu.edu The bond lengths and the sensitivity of the metal-nitrogen bond to the nature of other ligands in the complex have been investigated for these related compounds. psu.edu

Similarly, studies on other ligands containing a dimethylamino group, such as 2′-hydroxy-4-(dimethylamino)chalcone, have shown the formation of complexes with copper(II). nih.gov These complexes have been synthesized and characterized, although obtaining single crystals suitable for X-ray diffraction has been challenging in some cases. nih.gov The coordination environment of various transition metals with ligands possessing similar functional groups has been a subject of interest. For example, palladium(II) complexes with ligands containing a dimethylamino group have been synthesized and explored for their applications in organic synthesis. ontosight.ainih.gov

Furthermore, the broader field of coordination chemistry has seen extensive research into complexes of ruthenium, nih.govnih.gov rhodium, nih.gov platinum, researchgate.netnih.govnih.gov and zinc ajol.infonih.govnih.gov with a diverse array of nitrogen- and oxygen-donating ligands. These studies often involve detailed characterization using techniques such as X-ray diffraction to elucidate the precise three-dimensional structure of the coordination compounds. researchgate.netresearchgate.netspuvvn.edujocpr.com

The coordination chemistry of lanthanides and actinides has also been a rich area of investigation, though not with this compound. Research in this area explores the bonding and energetics of these f-block elements with various chelating agents, often revealing differences in coordination behavior between lanthanides and actinides. rsc.orgnih.govnih.govdiva-portal.orgresearchgate.net

Coordination Chemistry of 2 Dimethylamino Phenyl Methanol As a Ligand

Structural Analysis of Coordination Compounds

Spectroscopic Probes (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of (2-(Dimethylamino)phenyl)methanol. The ligand possesses two potential donor sites: the nitrogen atom of the dimethylamino group and the oxygen atom of the methanol (B129727) group. Coordination to a metal center induces changes in the vibrational frequencies of the bonds associated with these donor atoms.

Key diagnostic bands in the IR spectrum of the free ligand would include the O-H stretching vibration of the alcohol, the C-N stretching of the tertiary amine, and various C-H and aromatic C=C stretching and bending modes. Upon coordination, the deprotonation of the hydroxyl group to form an alkoxide that bridges metal centers would be indicated by the disappearance of the broad O-H stretching band (typically around 3300-3400 cm⁻¹).

In complexes where the ligand coordinates through both the nitrogen and oxygen atoms, shifts in the C-N and C-O stretching frequencies are expected. For instance, in gold(III) complexes of the related 2-[(dimethylamino)methyl]phenyl ligand, a strong band around 310 cm⁻¹ is indicative of the Au-Cl bond, confirming the coordination environment. psu.edu The coordination of the nitrogen atom to the metal center would typically lead to a shift in the ν(C-N) band. The formation of a new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds would introduce new, weaker bands in the far-IR region of the spectrum (typically below 600 cm⁻¹). nih.gov

Table 1: Illustrative IR Spectral Data for a Hypothetical Metal Complex of this compound

| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Change Upon Coordination |

| O-H Stretch | ~3350 (broad) | Disappears if deprotonated |

| Aromatic C-H Stretch | ~3050 | Minor shifts |

| Aliphatic C-H Stretch | ~2950, 2850 | Minor shifts |

| C=C (Aromatic) | ~1600, 1480 | Minor shifts |

| C-O Stretch | ~1050 | Shifts to lower or higher frequency |

| C-N Stretch | ~1250 | Shifts upon N-coordination |

| M-O Stretch | N/A | Appears in far-IR region (~400-600 cm⁻¹) |

| M-N Stretch | N/A | Appears in far-IR region (~300-500 cm⁻¹) |

This table is illustrative and based on general principles of IR spectroscopy for related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the electronic environment, which changes upon coordination to a metal.

In the ¹H NMR spectrum of a complex, the proton of the hydroxyl group would either disappear upon deprotonation or shift significantly. The protons of the N-methyl groups and the methanolic CH proton would also experience shifts due to their proximity to the metal center. The magnitude and direction of these shifts can provide information about the coordination mode and the geometry of the complex. For paramagnetic complexes, the signals are often significantly broadened and shifted, but techniques like 2D NMR can sometimes still allow for assignments. escholarship.org

UV-Vis Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. In the free this compound ligand, absorptions in the UV region are expected due to π-π* transitions within the aromatic ring. scirp.org

Upon complexation, new absorption bands may appear in the visible region of the spectrum. These can be attributed to several types of electronic transitions:

d-d transitions: These occur between the d-orbitals of the metal center. They are typically weak and can provide information about the coordination geometry of the metal ion.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

For example, in various metal complexes, intense bands in the UV region are assigned to intra-ligand π-π* transitions, while bands at longer wavelengths are often attributed to charge transfer transitions. scirp.org

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for coordination compounds as they can gently transfer ions from solution to the gas phase. The observed mass-to-charge ratio (m/z) can confirm the formation of the desired complex and may also show peaks corresponding to fragments, providing clues about the lability of the ligands. nih.gov

Influence of Ligand Modification on Coordination Geometry and Stability

The coordination behavior of this compound can be systematically tuned by modifying its structure. These modifications can be broadly categorized into electronic and steric effects, which in turn influence the coordination geometry and the thermodynamic and kinetic stability of the resulting metal complexes.

Electronic Effects

The electronic properties of the ligand are primarily determined by the electron-donating ability of the dimethylamino and hydroxyl/alkoxide groups. The stability of a metal complex is often related to the basicity of the ligand; more basic ligands tend to form more stable complexes. nih.gov

Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring would decrease the electron density on both the nitrogen and oxygen donor atoms. This would reduce the ligand's basicity, likely leading to weaker M-N and M-O bonds and thus lower thermodynamic stability. Conversely, adding electron-donating groups (e.g., -OCH₃, -CH₃) would increase the basicity of the donor atoms, potentially forming more stable complexes. These electronic changes can also influence the redox properties of the metal center.

Modification of the Amino Group: Replacing the methyl groups on the nitrogen with more electron-withdrawing groups could decrease the donor strength of the nitrogen atom.

Steric Effects

Steric hindrance plays a crucial role in determining the coordination geometry and stability of metal complexes. researchgate.net Bulky substituents on the ligand can prevent the ideal approach of other ligands or the ligand itself, leading to distorted geometries and potentially lower stability. nih.gov

Substitution at the α-Carbon: Replacing the hydrogen on the carbinol carbon with a bulky alkyl or aryl group would introduce significant steric bulk near the metal center. This could favor lower coordination numbers or lead to distorted geometries to accommodate the bulky group. For example, replacing the H with a phenyl group to form (2-(dimethylamino)phenyl)(phenyl)methanol would create a much more sterically demanding ligand.

Substitution on the Phenyl Ring: Placing bulky substituents at the positions ortho to the coordinating groups (i.e., position 3) would create significant steric clash, potentially forcing a change in coordination mode or preventing complex formation altogether.

The interplay of these steric and electronic factors allows for the fine-tuning of the properties of the metal complexes. For instance, in gold(III) complexes of the related 2-[(dimethylamino)methyl]phenyl ligand, the nature of the ligand trans to the nitrogen or carbon donor has a significant effect on the Au-N and Au-C bond lengths, a phenomenon known as the trans influence. psu.edu A strongly donating ligand will weaken the bond to the ligand in the trans position. Similarly, modifications to the this compound ligand would be expected to influence the bonding and reactivity of other ligands in the coordination sphere.

Table 2: Predicted Effects of Ligand Modification on Complex Properties

| Modification | Type | Predicted Effect on Stability | Predicted Effect on Geometry |

| NO₂ on phenyl ring | Electronic | Decrease | Minimal change |

| OCH₃ on phenyl ring | Electronic | Increase | Minimal change |

| Phenyl at α-carbon | Steric | Decrease (due to strain) | Potential for distortion/lower coordination number |

| Isopropyl on Nitrogen | Steric | Decrease (due to strain) | Altered chelate bite angle, potential distortion |

This table presents predicted trends based on established principles of coordination chemistry.

Catalytic Applications of 2 Dimethylamino Phenyl Methanol and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While the structure of (2-(Dimethylamino)phenyl)methanol suggests its potential as a bidentate or hemilabile ligand, there is no available data on its application in the following key transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings, Aldol, Mannich)

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira cross-couplings, as well as Aldol and Mannich reactions, are pivotal in this regard. Typically, these reactions are catalyzed by transition metal complexes with specific phosphine (B1218219) or N-heterocyclic carbene ligands. A thorough literature search did not identify any studies employing this compound or its derivatives as ligands in these transformations.

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The construction of carbon-heteroatom bonds, such as C-N and C-O bonds, is critical for the synthesis of pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination and various etherification reactions are prominent examples. These reactions often rely on palladium or copper catalysts supported by specialized ligands. At present, there are no published reports on the use of this compound or its derivatives to catalyze these reactions.

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and dehydrogenation reactions are essential for a wide range of industrial processes, from the production of fine chemicals to hydrogen storage technologies. These reactions are typically catalyzed by complexes of noble metals like ruthenium, rhodium, and iridium, often featuring pincer-type ligands. The potential of this compound-derived ligands in this area remains unexplored, with no available research data.

Oxidation and Reduction Catalysis

Catalytic oxidation and reduction are fundamental processes in organic synthesis. While various metal complexes are known to catalyze these reactions, there is no documented use of complexes derived from this compound for such purposes.

Polymerization Reactions

Catalytic polymerization is the bedrock of the plastics and materials industry. The properties of the resulting polymers are heavily influenced by the catalyst structure. There is currently no literature available on the application of this compound or its derivatives as catalysts or co-catalysts in polymerization reactions.

Asymmetric Catalysis Using Chiral Analogues

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, using chiral ligands to control the stereochemical outcome of a reaction. The synthesis of chiral analogues of this compound could potentially lead to new classes of chiral ligands. However, there are no reports in the scientific literature describing the synthesis of such chiral analogues or their application in any form of asymmetric catalysis.

Organometallic Chemistry of 2 Dimethylamino Phenyl Methanol

Synthesis of Organometallic Species

Information regarding the direct synthesis of organometallic complexes using (2-(Dimethylamino)phenyl)methanol as a ligand is not available in the reviewed literature. General methods for synthesizing related palladacycles or ruthenium and gold complexes typically involve the reaction of a metal precursor with the corresponding ligand, often leading to C-H activation. psu.edunih.govnih.gov However, specific conditions, yields, and characterization for complexes of this compound have not been reported.

Reactivity of Organometallic Complexes

Without established synthesis and characterization of organometallic complexes of this compound, there is no available data on their subsequent reactivity. Research on related palladacycles shows they are often used as catalysts in cross-coupling reactions, but this cannot be directly extrapolated to the specific compound of interest. rsc.orgrsc.org

Stoichiometric Organometallic Transformations

There are no documented examples of stoichiometric organometallic transformations involving complexes of this compound. Studies on other organometallic systems include transformations like insertion reactions or reductive eliminations, but these have not been described for the requested compound.

Computational and Theoretical Studies on 2 Dimethylamino Phenyl Methanol

Electronic Structure and Bonding Analysis

The electronic characteristics of (2-(Dimethylamino)phenyl)methanol are governed by the interplay of its functional groups: the aromatic phenyl ring, the electron-donating dimethylamino group, and the electron-withdrawing, hydrogen-bond-donating methanol (B129727) substituent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. arxiv.org For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its most stable three-dimensional conformation. nih.gov

A critical aspect of the structure of this compound is the potential for intramolecular interactions. A computational study on the closely related molecule, 3-[2-(Dimethylamino)phenyl]propanal, revealed the presence of a significant n→π* interaction between the lone pair of electrons on the nitrogen atom of the dimethylamino group and the π* anti-bonding orbital of the carbonyl group. researchgate.net This interaction plays a crucial role in dictating the conformational preferences of the molecule. researchgate.net It is highly probable that a similar, albeit weaker, n→π* interaction exists in this compound between the nitrogen lone pair and the π* orbitals of the phenyl ring. Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group would be a key determinant of the molecule's preferred geometry.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Predicted Value Range | Description |

| C-N Bond Length | 1.38 - 1.42 Å | Shorter than a typical C-N single bond due to resonance with the phenyl ring. |

| C-O Bond Length | 1.42 - 1.45 Å | Typical C-O single bond length. |

| O-H Bond Length | 0.96 - 0.98 Å | Standard O-H bond length. |

| C-N-C Bond Angle | 110 - 114° | Reflects the tetrahedral geometry around the nitrogen atom. |

| Dihedral Angle (N-C-C-O) | Varies | Highly dependent on the presence and strength of intramolecular hydrogen bonding. |

Note: These are predicted values based on general principles and data from related molecules. Specific computational studies are required for precise values.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the phenyl ring, reflecting the high electron density in this region. The LUMO, conversely, would likely be distributed over the phenyl ring and the methanol group, particularly the antibonding σ* orbital of the C-O bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. materialsciencejournal.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Good electron donor (nucleophilic) |

| LUMO Energy | Relatively low | Can act as an electron acceptor (electrophilic) |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| HOMO Distribution | Concentrated on the dimethylamino group and phenyl ring | Site of potential electrophilic attack |

| LUMO Distribution | Distributed over the phenyl ring and methanol group | Site of potential nucleophilic attack |

Note: The specific energy values would need to be determined through quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be used to map out the energetic landscape of a chemical reaction, providing insights into its feasibility and pathway.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. mdpi.com Characterizing the geometry and energy of a transition state is fundamental to understanding a reaction's kinetics. For reactions involving this compound, such as its oxidation or participation in a substitution reaction, DFT calculations can be used to locate and verify the transition state structure.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Indicates the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | χ2/(2η) | Quantifies the ability of the molecule to accept electrons. |

Note: The values of these descriptors are dependent on the calculated HOMO and LUMO energies.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, it is anticipated that the nitrogen atom and certain positions on the phenyl ring would be the most likely sites for electrophilic attack, while the hydroxyl proton and the carbon atom of the methanol group would be susceptible to nucleophilic attack.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape and electronic properties of this compound are intricately linked, governed by a delicate balance of steric hindrance, intramolecular interactions, and stereoelectronic effects. Computational and theoretical studies, primarily drawing analogies from detailed analyses of substituted anilines and benzyl (B1604629) alcohols, provide significant insights into the molecule's preferred spatial arrangements and the underlying electronic factors.

Conformational Analysis:

Rotation of the Dimethylamino Group: The rotational barrier of the dimethylamino group is a critical factor. In related N,N-dimethylaniline systems, a quasi-planar structure for the Ph-N(CH₃)₂ fragment is often favored to maximize p-π conjugation between the nitrogen lone pair and the aromatic ring. researchgate.net However, the presence of the ortho-hydroxymethyl group in this compound introduces steric repulsion that can force the dimethylamino group to twist out of the plane of the benzene (B151609) ring. The degree of this rotation is a compromise between maximizing electronic stabilization and minimizing steric clash. Dynamic NMR studies on similarly substituted N,N-dimethylanilines and related amides have shown that the energy barriers to rotation around the C-N bond can be quantified, often falling in the range of 6-15 kcal/mol depending on the steric bulk and electronic nature of the substituents. gac.eduresearchgate.netresearchgate.net

Rotation of the Hydroxymethyl Group: The conformational preference of the hydroxymethyl group relative to the benzene ring is another defining feature. Studies on benzyl alcohol and its derivatives have identified two primary conformations: a gauche form, where the O-H group is oriented towards or away from the ortho substituent, and a planar or perpendicular form. acs.orgrsc.org The relative stability of these conformers is heavily influenced by the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction in this compound is the formation of an intramolecular hydrogen bond between the hydroxyl proton (donor) and the nitrogen atom of the dimethylamino group (acceptor), forming a six-membered ring. This O-H···N interaction is expected to favor conformations where the hydroxymethyl group is oriented towards the dimethylamino group. Such hydrogen bonds are known to significantly influence the structure and properties of molecules. nih.gov The strength of this interaction depends on the O-H···N distance and the linearity of the bond angle. Theoretical studies on analogous systems have shown that such intramolecular hydrogen bonds can stabilize a conformer by several kcal/mol. goettingen-research-online.desemanticscholar.org

The interplay of these rotational degrees of freedom leads to several possible low-energy conformers. The most stable conformer is likely one that accommodates a favorable O-H···N intramolecular hydrogen bond while minimizing the steric repulsion between the methyl groups of the dimethylamino moiety and the hydroxymethyl group.

The following table summarizes the key dihedral angles that define the conformation of this compound and the expected low-energy arrangements based on studies of analogous compounds.

| Dihedral Angle | Description | Expected Low-Energy Conformations | Influencing Factors |

| C2-C1-N-C(methyl) | Rotation of the dimethylamino group | Non-planar to minimize steric hindrance | Steric repulsion, p-π conjugation |

| C2-C1-C(methanol)-O | Rotation of the hydroxymethyl group | Gauche conformation to allow for hydrogen bonding | Intramolecular O-H···N hydrogen bond |

| H-O-C(methanol)-C1 | Orientation of the hydroxyl hydrogen | Directed towards the nitrogen atom | Intramolecular O-H···N hydrogen bond |

Stereoelectronic Effects:

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and stability, play a crucial role in this compound. These effects are primarily investigated using computational methods like Natural Bond Orbital (NBO) analysis.

p-π Conjugation: As mentioned, the nitrogen lone pair of the dimethylamino group can delocalize into the π-system of the benzene ring. This p-π conjugation is strongest when the nitrogen atom is sp²-hybridized and the C-N bond axis is aligned with the p-orbitals of the ring, leading to a more planar arrangement of the Ph-N(CH₃)₂ fragment. researchgate.net The presence of the ortho-hydroxymethyl group, however, introduces steric strain that can disrupt this planarity, leading to a reduced but still significant p-π interaction.

The following table outlines the principal stereoelectronic interactions expected in this compound, their nature, and their conformational dependence.

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence | Conformational Dependence |

| p-π Conjugation | n(N) | π(Aromatic Ring) | Stabilization of the ground state, partial double bond character of C-N | Favored by planarity of the Ph-N(CH₃)₂ fragment |

| Intramolecular H-Bond | n(N) | σ(O-H) | Strong stabilization, formation of a six-membered ring | Requires a gauche conformation of the hydroxymethyl group |

| Hyperconjugation | n(O) | π(Aromatic Ring) | Electron donation to the ring, stabilization | Dependent on the orientation of the hydroxymethyl group |

| Hyperconjugation | σ(C-H) of methyls | π(Aromatic Ring) | Weak stabilization | Dependent on the rotation of the methyl groups |

Synthesis and Research Applications of Derivatives and Analogues

Synthesis of Substituted Aromatic Derivatives

The substitution pattern on the phenyl ring of (2-(dimethylamino)phenyl)methanol significantly influences its chemical and physical properties. Researchers have developed various synthetic strategies to introduce a range of substituents, including halogens, alkyl groups, and aryl moieties.

Halogenated Analogues

The introduction of halogen atoms onto the aromatic ring can dramatically alter the electronic properties and reactivity of the parent compound. A common strategy for synthesizing halogenated derivatives involves the use of substituted phenols as starting materials. For instance, the Mannich reaction of a halogenated phenol (B47542) with formaldehyde (B43269) and dimethylamine (B145610) provides a direct route to ortho-aminomethylated and halogenated phenols.

One documented approach for the synthesis of halogenated phenols involves directed ortho-lithiation of O-aryl N-isopropylcarbamates, followed by treatment with a halogen source. This method allows for the regioselective introduction of fluorine and iodine. Additionally, ipso-iododesilylation of C-silylated carbamates offers another pathway to ortho-iodo and ortho,ortho'-diiodophenols.

Another effective method for producing 2-[(dimethylamino)methyl]phenol involves the reaction of phenol with N,N,N,N-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst. This method is noted for its high selectivity and yield of the desired product at a reduced reaction temperature.

Alkyl and Aryl Substituted Phenol Rings

The synthesis of alkyl and aryl substituted derivatives of this compound often begins with appropriately substituted phenols. For example, 2,4,6-tris(dimethylaminomethyl)phenol (B167129) can be synthesized through the Mannich condensation reaction of phenol with paraformaldehyde and an aqueous solution of dimethylamine. google.comgoogle.com This reaction can be adapted for phenols bearing various alkyl or aryl substituents.

A general method for the ortho-arylation of phenols, which could be applied to this compound, involves the use of arynes generated from aryl chlorides in the presence of a tBuONa base and AgOAc. This approach provides a direct route to 2-arylphenols.

Furthermore, the synthesis of 2,6-disubstituted alkylphenols has been explored, with the incorporation of groups like cyclopropyl (B3062369) to investigate stereoselective effects on their properties.

Modifications at the Hydroxyl and Amine Functional Groups

The hydroxyl and dimethylamino groups of this compound are key sites for chemical modification, enabling the creation of a wide array of derivatives with diverse functionalities.

The hydroxyl group can undergo esterification and etherification reactions. Fischer esterification, using a carboxylic acid in the presence of an acid catalyst, can convert the alcohol to the corresponding ester. masterorganicchemistry.com For example, the reaction with p-methoxycinnamic acid can be catalyzed by a solid acid catalyst. manchester.ac.uk Etherification can be achieved by reacting the alcohol with an appropriate alkyl halide in the presence of a base.

The dimethylamino group, being a tertiary amine, can undergo quaternization by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, significantly altering the solubility and electronic properties of the molecule. The reactivity of the dimethylamino group can also be influenced by adjacent functionalities, as seen in naphthalene (B1677914) systems where peri-interactions can lead to bond formation between a dimethylamino group and a polarized alkene or aldehyde. academie-sciences.fr

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a critical area of investigation. The electronic nature of the substituents on the aromatic ring, as well as modifications to the hydroxyl and amino groups, profoundly impacts their chemical behavior.

For instance, the introduction of electron-withdrawing groups, such as halogens, onto the phenyl ring increases the acidity of the phenolic hydroxyl group and can influence the nucleophilicity of the dimethylamino group. Conversely, electron-donating groups have the opposite effect. In a study of substituted benzyl (B1604629) alcohols, a quantitative structure-activity relationship (QSAR) was established, demonstrating a correlation between the toxicity of the compounds and their 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). patsnap.com

Modifications at the functional groups also play a crucial role. The conversion of the hydroxyl group to an ether or ester can block its ability to act as a hydrogen bond donor and alter the molecule's steric profile. Quaternization of the dimethylamino group introduces a positive charge, which can facilitate interactions with anionic species and influence the molecule's participation in catalytic cycles. The interplay between the ortho-amino group and the benzylic alcohol can lead to intramolecular hydrogen bonding, affecting the conformation and reactivity of the molecule.

Advanced Material Science Applications of Derivatives (e.g., Polymer Ligands, Sensors)

The unique structural features of this compound derivatives make them valuable building blocks for advanced materials with applications in catalysis, sensing, and polymer science.

Derivatives of this compound have been investigated as corrosion inhibitors for metals like copper. academie-sciences.fr The amino and hydroxyl groups can coordinate to the metal surface, forming a protective layer that mitigates corrosion. The effectiveness of this inhibition is influenced by the molecular structure of the derivative. researchgate.net

In the realm of polymer science, these derivatives can be used as monomers or functional components in the synthesis of novel polymers. For example, polymers based on 2-(dimethylamino)ethyl methacrylate (B99206) have been developed as gene transfer agents, where the cationic nature of the polymer facilitates binding to DNA. nih.govmdpi.com The incorporation of this compound derivatives into polymer chains can impart specific functionalities, such as catalytic activity or responsiveness to external stimuli.

Furthermore, these compounds and their analogues are being explored in the development of sensors. The presence of both a Lewis basic amine and a potentially acidic hydroxyl group allows for the design of molecules that can selectively interact with specific analytes, leading to a detectable signal. For example, related phenol derivatives have been utilized in the development of sensors for various applications.

Emerging Research Avenues and Future Perspectives

Integration in Flow Chemistry and Automated Synthesis

Continuous flow chemistry has emerged as a powerful technology, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The integration of (2-(Dimethylamino)phenyl)methanol and its derivatives into automated flow synthesis platforms presents a promising avenue for future research.

One key area of exploration lies in leveraging the ortho-dimethylamino group as a directing group in lithiation reactions. The directed ortho-metalation of N,N-dimethylbenzylamine with organolithium reagents like n-butyllithium is a well-established synthetic transformation. In a flow chemistry setup, the highly reactive and often unstable lithiated intermediate can be generated and immediately reacted with an electrophile in a controlled manner. This approach minimizes decomposition and side reactions that can occur in batch processing. The subsequent introduction of a hydroxymethyl group to form this compound could be seamlessly integrated into a multi-step continuous synthesis. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor is crucial for managing these fast and exothermic reactions safely and efficiently.

The application of flow chemistry can be particularly advantageous for reactions involving unstable intermediates. For instance, the generation of organolithium species from halogenated precursors via halogen-lithium exchange can be problematic in batch but is well-suited for flow reactors. This opens up possibilities for the synthesis of functionalized this compound derivatives. Furthermore, the coupling of biocatalysis with flow reactions is a rapidly developing field. Enzymes could be utilized in a flow-based system for the stereoselective synthesis or modification of this compound derivatives.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited | Precise control over temperature, pressure, and residence time |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat transfer |

| Scalability | Often challenging | Readily scalable by extending reaction time or using parallel reactors |

| Intermediate Handling | Isolation and handling of potentially unstable intermediates | In-line generation and immediate consumption of unstable intermediates |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (dimethylamino group), makes it an interesting building block for the construction of supramolecular assemblies.

The intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group can influence the conformation of the molecule. In the solid state and in non-polar solvents, this interaction is likely to be significant. In the broader context of supramolecular chemistry, the ability of the hydroxyl and amino groups to participate in intermolecular hydrogen bonding is of great interest. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. The study of alcohol-amine cocrystals has revealed diverse and intricate hydrogen-bond patterns, and this compound offers a platform to investigate how the fixed ortho geometry influences these patterns.

The self-assembly of molecules is a cornerstone of supramolecular chemistry. While the self-assembly of this compound itself has not been extensively studied, related aminobenzyl alcohol derivatives have been explored in the context of self-immolative linkers. These systems are designed to disassemble in response to a specific trigger, releasing a cargo molecule. The principles governing the assembly and disassembly of such systems could be applied to create novel functional materials based on the this compound scaffold.

| Interaction Type | Potential Role in Supramolecular Assembly |

| Intramolecular Hydrogen Bonding | Influences molecular conformation and reactivity. |

| Intermolecular Hydrogen Bonding | Directs the formation of ordered supramolecular structures. |

| π-π Stacking | Phenyl rings can stack, contributing to the stability of the assembly. |

| van der Waals Forces | Contribute to the overall packing and stability of the supramolecular architecture. |

Potential for Bio-Inspired Chemical Processes

Nature provides a vast source of inspiration for the development of new chemical processes. Bio-inspired and biomimetic catalysis aim to replicate the high efficiency and selectivity of enzymes using smaller, synthetic molecules. The structure of this compound contains functionalities that are relevant to biocatalysis.

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry and is often catalyzed by enzymes in biological systems. Biomimetic catalyst systems, often involving copper and nitroxyl radicals like TEMPO, have been developed for the aerobic oxidation of alcohols. The dimethylamino group in this compound could act as a coordinating ligand for a metal center, positioning it in close proximity to the alcohol for a catalytic oxidation reaction. Research into the catalytic activity of metal complexes of this compound and related ligands could lead to the development of new, efficient, and selective oxidation catalysts.

Furthermore, aminolysis reactions, which are crucial in many biological processes, can be catalyzed by both natural enzymes and synthetic biomimetic catalysts. The combination of an amine and an alcohol in this compound could be exploited in the design of catalysts for transformations involving polyfunctional substrates, where chemo- and regioselectivity are critical.

Unexplored Catalytic Cycles and Synthetic Methodologies

The unique arrangement of functional groups in this compound opens the door to the exploration of novel catalytic cycles and synthetic methodologies.

The dimethylamino group is a powerful directing group in organic synthesis, facilitating selective functionalization of the aromatic ring at the ortho position. While directed ortho-lithiation is well-known, the development of other catalytic C-H activation reactions directed by the dimethylamino group is an active area of research. Nickel-catalyzed C-N borylation, for example, can transform a dimethylamino group into a more versatile boronic ester. Applying such methodologies to derivatives of this compound could provide access to a wide range of novel, functionalized molecules.

The proximity of the hydroxyl and dimethylamino groups could also be exploited in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In these processes, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a reaction, followed by the reduction of the intermediate back to the alcohol, with the net result being a C-C or C-N bond formation without the need for an external oxidant or reductant. The intramolecular nature of a potential catalyst based on the this compound scaffold could lead to highly efficient and selective transformations.

Finally, the development of novel synthetic routes to functionalized this compound derivatives remains an important area. While the reduction of the corresponding aldehyde or carboxylic acid is a common approach, exploring new catalytic methods for the direct and selective hydroxymethylation of N,N-dimethylaniline at the ortho position would be a significant advancement.

Q & A

Q. What are the common synthetic routes for (2-(Dimethylamino)phenyl)methanol?

- Methodology : The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-phenyl)methanol, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Alternative routes include nucleophilic substitution of halogenated intermediates with dimethylamine. Post-reduction, purification is achieved via column chromatography (e.g., DCM/MeOH 98:2) or recrystallization from methanol, yielding ~56–72% purity depending on conditions .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- Spectroscopy : H-NMR (400 MHz, DMSO-) identifies proton environments (e.g., δ 3.01 ppm for N(CH) groups).

- Chromatography : HPLC with UV detection monitors purity.